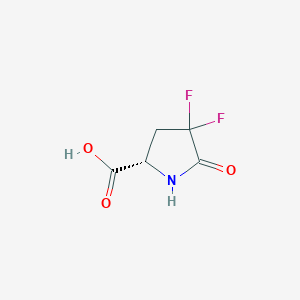

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

Description

“(2S)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid” is a fluorinated pyrrolidine derivative characterized by a five-membered lactam ring with two fluorine atoms at the 4-position and a ketone group at the 5-position. Its stereochemistry at the 2-position (S-configuration) and the presence of fluorine substituents confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug design. The compound’s molecular formula is C₆H₇F₂NO₃, with a molecular weight of 179.12 g/mol. Its structure is critical for interactions with biological targets, particularly enzymes or receptors sensitive to fluorinated motifs .

Properties

Molecular Formula |

C5H5F2NO3 |

|---|---|

Molecular Weight |

165.09 g/mol |

IUPAC Name |

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m0/s1 |

InChI Key |

PBRKTVZHQNLFAU-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)C1(F)F)C(=O)O |

Canonical SMILES |

C1C(NC(=O)C1(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Commonly, the synthesis begins from chiral pyrrolidine precursors such as:

- (2S,4R)- or (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivatives.

- Protected pyrrolidine esters or lactams.

- Fluorinated cycloalkyl intermediates for fluorine incorporation.

Fluorination Strategies

Two main strategies are employed for introducing the 4,4-difluoro substituents:

- Direct fluorination of 4-position : Using electrophilic fluorinating agents or nucleophilic fluorination on suitable precursors.

- Use of difluorocycloalkyl intermediates : Incorporation of difluorocyclohexyl or difluorocyclobutyl groups followed by ring transformations to pyrrolidine core.

Detailed Preparation Methods

Synthesis via Fluorinated Pyrrolidine Esters and Lactams

A representative method involves multi-step synthesis starting from methyl or tert-butyl esters of hydroxy-pyrrolidines, followed by fluorination and deprotection:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxy group as silyl ether (e.g., tert-butyldimethylsilyl) | TFA in DCM, room temperature, 4 h | Quantitative | Protects 4-OH for selective fluorination |

| 2 | Fluorination at 4-position | Electrophilic fluorination reagents under low temperature | Moderate to good | Introduction of 4,4-difluoro substituents |

| 3 | Deprotection and hydrolysis of ester to acid | Acidic hydrolysis (e.g., 4 M HCl in dioxane) | Good | Affords (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |

This approach is supported by procedures in medicinal chemistry literature where fluorinated pyrrolidine derivatives are prepared by fluorination of silyl-protected intermediates followed by deprotection and acid formation.

Synthesis via Fluorinated Cycloalkyl Amines

Another approach uses fluorinated cyclohexyl or cyclobutyl amines as building blocks:

- Fluorinated cycloalkyl amines (e.g., 4,4-difluorocyclohexylamine) are coupled with pyrrolidine-2-carboxylic acid derivatives.

- Amide bond formation followed by oxidation or ring closure yields the 5-oxo pyrrolidine ring with difluoro substitution.

- This method is often used in drug discovery for generating fluorinated analogs with enhanced metabolic stability.

Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Hydroxyproline protection with p-nitrobenzyl chloroformate | Sodium hydroxide, p-nitrobenzyl chloroformate | Water / DCM | 0–5 °C | 1–3 h | 80–93% | High yield, mild conditions, intermediate step |

| Fluorination of silyl-protected pyrrolidine esters | TFA, fluorinating agents | DCM, DMF | 0 °C to RT | Several hours | Moderate to good | Requires careful control to avoid racemization |

| Amide coupling with fluorinated cycloalkyl amines | Coupling agents (e.g., EDCI) | Organic solvents | RT to mild heating | Variable | Moderate | Used in drug compound synthesis |

Analytical and Purification Techniques

- Chromatography : Flash column chromatography or preparative HPLC for purification of intermediates and final product.

- Crystallization : Recrystallization from ethanol or ethyl acetate to obtain pure crystalline acid.

- Spectroscopic confirmation : LCMS, NMR (1H, 13C, 19F), and IR spectroscopy confirm the presence of difluoro groups and lactam structure.

- Chiral purity : Verified by chiral HPLC or optical rotation measurements to ensure (2S) configuration retention.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Protection | (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | TFA, DCM, RT | Silyl-protected intermediate | Quantitative |

| 2 | Fluorination | Protected intermediate | Electrophilic fluorination, low temp | 4,4-difluoro intermediate | Moderate |

| 3 | Deprotection & Hydrolysis | Fluorinated ester | 4 M HCl in dioxane, RT | (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid | Good |

| 4 | Amide coupling (alternative) | Fluorinated cycloalkyl amine + pyrrolidine acid | Coupling agents, organic solvent | Fluorinated pyrrolidine amide | Moderate |

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with fluorinated amino acids can exhibit enhanced biological activity compared to their non-fluorinated counterparts. In particular, (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid has been explored for its potential as an anticancer agent due to its ability to influence protein folding and stability, which are critical in cancer cell proliferation .

Pain Management

Studies have shown that pyrrolidine derivatives can modulate cannabinoid receptors, specifically the CB2 receptor, which is involved in pain modulation. The compound has been investigated for its analgesic properties, with findings suggesting it may act as a selective agonist for the CB2 receptor, thus providing a novel approach to pain management without the psychoactive effects associated with CB1 receptor activation .

Synthesis of Novel Compounds

Building Block in Organic Synthesis

(2S)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its fluorine atoms can influence the electronic properties of the resulting compounds, making them suitable for various applications in medicinal chemistry. For instance, it has been utilized in synthesizing unnatural amino acids that possess unique functional groups .

Case Study: Synthesis of Antitumor Agents

A notable study involved the synthesis of novel antitumor agents using (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid as a precursor. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated promising activity, indicating that fluorination could enhance the therapeutic efficacy of these agents .

Biochemical Research

Protein Structure Studies

The incorporation of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid into peptide sequences has been shown to stabilize secondary structures such as alpha-helices and beta-sheets. This property is particularly useful in studying protein folding and stability, providing insights into diseases related to protein misfolding .

Collagen Stability Research

Research on collagen stability has highlighted the role of fluorinated prolines in enhancing the structural integrity of collagen fibers. (2S)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has been used to investigate stereoelectronic effects on collagen stability, contributing valuable data to the field of biochemistry .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity and pain management | Potential as an anticancer agent; selective CB2 receptor agonist for pain relief |

| Organic Synthesis | Building block for novel compounds | Used in synthesizing unnatural amino acids with enhanced biological activity |

| Biochemical Research | Studies on protein structure and collagen stability | Stabilizes protein structures; enhances collagen integrity |

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives:

Pharmacological Potential

The difluoro substitution in the target compound enhances its ability to inhibit metalloproteases, as evidenced by its incorporation into inhibitors targeting matrix metalloproteinases (MMPs) . In contrast, non-fluorinated 5-oxo-pyrrolidine-3-carboxylic acid derivatives show promise in mitigating oxidative stress-related diseases (e.g., neurodegenerative disorders) .

Physicochemical Properties

- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is lower than that of the 2-methyl derivative due to fluorine’s hydrophobicity.

- Thermal Stability : Fluorine atoms increase thermal stability (decomposition temperature >200°C) compared to hydroxyl- or chloro-substituted analogues .

Biological Activity

(2S)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties enable it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Enzyme Inhibition and Receptor Binding

Research indicates that (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid exhibits significant enzyme inhibition properties. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which facilitates effective binding to target proteins and enzymes. This binding can lead to the inhibition of enzymatic activities or modulation of receptor functions, thereby producing therapeutic effects against various diseases, including cancer and infectious diseases .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, a series of 5-oxopyrrolidine derivatives were evaluated for their activity against A549 human lung adenocarcinoma cells. The findings revealed structure-dependent anticancer activity, with certain substitutions significantly enhancing efficacy. For example:

- Compound with 4-chlorophenyl substitution : Reduced A549 cell viability to 64%.

- Compound with 4-bromophenyl substitution : Reduced viability to 61%.

- Compound with 4-dimethylamino phenyl substitution : Exhibited the highest anticancer activity .

Antimicrobial Activity

The antimicrobial properties of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid derivatives were also investigated. These compounds showed promising activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship studies indicated that specific modifications could enhance antimicrobial efficacy while minimizing toxicity to non-cancerous cells .

Case Studies

- Study on A549 Cells : In vitro studies using A549 cells treated with various concentrations of (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid derivatives showed varying degrees of cytotoxicity. The most potent derivatives demonstrated significant reductions in cell viability compared to untreated controls .

- Antimicrobial Testing : Compounds derived from (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid were tested against clinically relevant strains. Results indicated that some derivatives effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new antimicrobial agents .

The mechanism by which (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid exerts its biological effects is primarily through its interaction with specific molecular targets. The presence of the difluoromethyl group not only increases lipophilicity but also enhances metabolic stability, allowing for more efficient binding to enzymes and receptors involved in disease pathways .

Table 1: Anticancer Activity of Selected Derivatives

| Compound Structure | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| Parent Compound | 100 | 78–86 |

| 4-Chlorophenyl Substituted | 64 | 64 |

| 4-Bromophenyl Substituted | 61 | 61 |

| 4-Dimethylamino Substituted | 45 | 45 |

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid, and how is diastereoselectivity achieved?

- The synthesis typically involves fluorination and cyclization steps. For example, diastereoselective azidation (as seen in structurally related pyrrolidine derivatives) can introduce stereochemical control during ring formation. Post-synthetic steps include deprotection of esters using trifluoroacetic acid (TFA) and purification via lyophilization . NMR (¹H, ¹³C) and HPLC are critical for confirming stereochemical purity and yield .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry and detect impurities. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial fluorine positions.

- X-ray Crystallography: Single-crystal X-ray studies (e.g., using SHELX software) resolve absolute configuration and bond angles, particularly for validating the (2S) stereodescriptor .

- HPLC: Reverse-phase HPLC with UV detection ensures >95% purity, as demonstrated for analogous pyrrolidine derivatives .

Q. What purification strategies are effective for isolating this compound?

- Lyophilization: Freeze-drying aqueous extracts removes volatile solvents while preserving the compound’s stability.

- Column Chromatography: Silica gel or C18 columns separate diastereomers or fluorinated byproducts. Solvent systems (e.g., hexane/ethyl acetate gradients) optimize resolution .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s reactivity and conformational stability?

- Fluorine’s electronegativity increases the electron-withdrawing nature of the pyrrolidine ring, stabilizing enolate intermediates in nucleophilic reactions. This enhances reactivity in peptide coupling (e.g., Fmoc-based solid-phase synthesis) .

- Conformational analysis via density functional theory (DFT) shows that the difluoro group restricts ring puckering, favoring a planar transition state in catalytic reactions .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational models?

- Iterative Refinement: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Adjust solvent models (e.g., PCM for polar solvents) to improve agreement.

- Crystallographic Validation: Use X-ray-derived torsional angles to refine molecular mechanics force fields (e.g., AMBER) for dynamic simulations .

- Error Analysis: Quantify discrepancies using statistical metrics (e.g., RMSD) and report confidence intervals in publications .

Q. What challenges arise in crystallizing this compound, and how can SHELX software mitigate them?

- Crystallization Issues: Fluorine’s small size and high electronegativity disrupt crystal packing, leading to twinning or poor diffraction. Slow evaporation from DMSO/water mixtures improves crystal quality.

- SHELX Workflow: Use SHELXD for dual-space recycling to solve phases in low-symmetry space groups. SHELXL refines anisotropic displacement parameters for fluorine atoms, reducing residual electron density artifacts .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C under argon to prevent oxidation.

- Hydrolytic Sensitivity: The 5-oxo group is prone to hydrolysis in acidic/basic conditions. Stability assays (e.g., pH 2–12 buffers monitored via LC-MS) guide optimal handling .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 287–293°C (analogous compound) | |

| LogP (Octanol-Water) | –0.45 (DFT-calculated) | |

| Solubility | >50 mg/mL in DMSO (experimental) |

Table 2: Troubleshooting Crystallization

| Issue | Solution | Reference |

|---|---|---|

| Twinned Crystals | Use SHELXD for twin law refinement | |

| Poor Diffraction | Optimize cryoprotection with glycerol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.